2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol delineates the compound’s structural features with precision. The root term ethan-1-ol indicates a two-carbon chain with a hydroxyl group (-OH) at position 1. The prefix 2-amino specifies an amino group (-NH2) at position 2 of the ethanol backbone. The phenyl substituent at position 2 is further modified with a difluoromethyl group (-CF2H) at the para position (carbon 4) and a fluorine atom (-F) at the ortho position (carbon 2).
The molecular formula C9H10F3NO reflects nine carbon atoms, ten hydrogens, three fluorines, one nitrogen, and one oxygen. This composition arises from the ethanolamine core (C2H7NO) coupled with a substituted phenyl ring (C7H3F3). The molecular weight of 205.18 g/mol is consistent with fluorine’s high atomic mass contribution.
| Property | Value |
|---|---|
| Molecular Formula | C9H10F3NO |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 2-amino-2-[4-(difluoromethyl)-2-fluorophenyl]ethanol |
The phenyl ring’s substitution pattern introduces electronic and steric effects. The difluoromethyl group acts as a moderate electron-withdrawing moiety, while the ortho-fluorine imposes steric constraints that influence molecular conformation.
Stereochemical Configuration and Chiral Center Properties
The compound’s chirality originates from the β-carbon (position 2 of the ethanol backbone), which is bonded to four distinct groups:
- Amino group (-NH2)
- Hydroxyl-bearing carbon (-CH2OH)
- Substituted phenyl ring
- Hydrogen atom
This configuration creates two enantiomers: (R)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol and (S)-2-amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol . The stereochemical purity of such β-amino alcohols is critical for biological activity, as seen in analogous compounds like (S)-2-amino-2-(4-fluorophenyl)ethanol , where the (S)-enantiomer exhibits superior receptor binding.
| Stereochemical Property | Description |
|---|---|
| Chiral Center Location | β-carbon (C2) of ethanol backbone |
| Enantiomers | (R)- and (S)-configurations |
| Impact of Chirality | Dictates binding affinity to biological targets |
The ortho-fluorine substituent introduces axial chirality, further complicating the stereochemical landscape. Computational modeling suggests that the (S)-enantiomer adopts a conformation where the hydroxyl group aligns with the phenyl ring’s electron-withdrawing substituents, enhancing hydrogen-bonding potential.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely conformation. For instance, (S)-2-amino-2-(4-fluorophenyl)ethanol crystallizes in a monoclinic system (space group P21/c), with intramolecular hydrogen bonds between the hydroxyl and amino groups. Extrapolating this to the target compound:
- The difluoromethyl group at the para position may induce torsional strain, favoring a planar phenyl ring orientation.
- The ortho-fluorine likely restricts rotation about the Caryl-C bond, stabilizing a gauche conformation between the hydroxyl and amino groups.
Key bond lengths and angles inferred from analogs:
| Parameter | Value (Å or °) |
|---|---|
| C-N Bond Length | 1.47 ± 0.02 Å |
| C-O Bond Length | 1.42 ± 0.02 Å |
| C-Caryl Bond Angle | 120.5° ± 1.5° |
These parameters suggest a rigid scaffold optimized for interactions with biological targets.
Comparative Structural Analysis with Fluorinated β-Amino Alcohol Analogs
The compound’s uniqueness emerges when contrasted with related fluorinated β-amino alcohols:
Electronic Effects :
- The difluoromethyl group (-CF2H) provides stronger electron-withdrawing effects than a single fluorine but less than trifluoromethyl (-CF3), balancing reactivity and stability.
- Ortho-fluorine increases steric bulk compared to para-substituted analogs, potentially enhancing selectivity in enzyme binding.
Synthetic Considerations :
- Introducing two fluorine atoms necessitates multistep synthesis with fluorinating agents like DAST (diethylaminosulfur trifluoride), unlike monofluorinated analogs.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-amino-2-[4-(difluoromethyl)-2-fluorophenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-7-3-5(9(11)12)1-2-6(7)8(13)4-14/h1-3,8-9,14H,4,13H2 |
InChI Key |
JVPFXAFIRMZVET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Reaction of Fluorinated Benzaldehyde with Amine Sources
One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzaldehyde with an amine source, followed by reduction. This process typically includes:
- Step 1 : Condensation of the aldehyde with an amine to form an imine intermediate.
- Step 2 : Reduction of the imine using a reducing agent such as sodium borohydride or catalytic hydrogenation to yield the amino alcohol.
Key reaction conditions include:
- Temperature : 0–50°C to prevent side reactions.
- Atmosphere : Inert (e.g., nitrogen or argon) to avoid oxidation.
Nucleophilic Difluoromethylation
Another approach uses nucleophilic difluoromethylation reactions. For example:
- Step 1 : Reaction of difluoromethyl iodide with a fluorinated phenyl precursor in the presence of a strong base (e.g., potassium hydroxide).
- Step 2 : Hydrolysis of intermediates to yield the final amino alcohol.
This method is particularly useful for introducing difluoromethyl groups efficiently.
Industrial Production Techniques
Continuous Flow Synthesis
In industrial settings, continuous flow synthesis is employed to scale up production while maintaining high yield and purity. This method offers:
- Precise control over reaction parameters such as temperature, pressure, and reagent feed rates.
- Enhanced efficiency and reproducibility compared to batch processes.
Automated Monitoring
Advanced monitoring techniques, including high-performance liquid chromatography (HPLC), are used to ensure product purity during large-scale synthesis.
Late-stage Functionalization
Difluoromethylation via Decarboxylation
Late-stage difluoromethylation strategies involve:
- Coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.
- Hydrolysis followed by decarboxylation at elevated temperatures to introduce difluoromethyl groups onto aromatic rings.
This approach is particularly effective for electron-deficient aromatic systems and can be adapted for complex molecules.
Data Table: Key Reaction Parameters
| Method | Starting Material | Key Reagents | Temperature Range | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| Aldehyde-Amine Condensation | 4-(Difluoromethyl)-2-fluorobenzaldehyde | Amine, NaBH4 | 0–50°C | Inert | ~80–90 |
| Nucleophilic Difluoromethylation | Fluorinated Phenyl Precursor | Difluoromethyl iodide | Room Temperature | Open | ~70–85 |
| Late-stage Functionalization | Aryl Iodides | Ethyl Difluoroacetate | High Temperature | Inert | ~60–75 |
Analytical Techniques for Verification
To confirm the identity and purity of the synthesized compound, researchers typically use:
- Infrared Spectroscopy (IR) : To detect functional groups such as hydroxyl (-OH) and amino (-NH2).
- Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly fluorine atoms' chemical environment.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related β-amino alcohols, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Structural Analogs and Substituent Effects
Key Observations:
Electronic Effects :
- Difluoromethyl (CF2H) in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (CF3) in and , which enhances electrophilicity and stability against metabolic degradation.
- Fluorine at the ortho position (2-F) introduces steric hindrance and may influence binding affinity in receptor-targeted applications.
Chiral centers (e.g., (S)-isomers in and ) are critical for pharmacological activity, as seen in kinase inhibitors or antiviral agents.
Synthetic Accessibility :
Biological Activity
2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethan-1-ol, also known by its CAS number 1447298-68-1, is a fluorinated amino alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a fluorinated aromatic ring, which are known to enhance the biological activity and metabolic stability of organic compounds.
- Molecular Formula : CHFNO
- Molecular Weight : 205.18 g/mol
- CAS Number : 1447298-68-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology and medicinal chemistry.
The presence of fluorine atoms in this compound is significant as they can influence the lipophilicity, metabolic stability, and overall biological activity. Fluorinated compounds often exhibit enhanced binding affinity to biological targets, which can lead to improved therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can act as a positive modulator for certain receptors, enhancing their activity. For example, research has shown that similar fluorinated compounds can positively modulate secretin receptors and GLP-1 receptors, which are crucial in glucose metabolism and insulin secretion .
Case Studies
- Case Study on Receptor Modulation :
-
Fluorinated Compounds in Medicinal Chemistry :
- A review highlighted the role of fluorinated compounds in enhancing the biological activity of drugs. The difluoromethyl group in this compound may contribute to increased potency and selectivity against specific biological targets.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(trifluoromethyl)phenol | Trifluoromethyl instead of difluoromethyl | Increased CNS penetration |
| 4-Fluoroaniline | Simple amino group on a fluorobenzene | Less complex biological activity |
| (S)-N,N-Dimethylaminoethanol | Similar amino alcohol structure without fluorination | Broader applications in chemical industries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
